N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a tetrazole ring, and a sulfanyl group attached to an acetamide backbone
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJLLMJRLHJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound.
Formation of the Acetamide Backbone: The final step involves the reaction of the chlorophenyl derivative with the tetrazole-sulfanyl intermediate in the presence of an appropriate amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers may investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and sulfanyl group may play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the methyl group on the tetrazole ring.
N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide: Contains a thioether instead of a sulfanyl group.
Uniqueness
N-(2-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of both the methyl-substituted tetrazole ring and the sulfanyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
